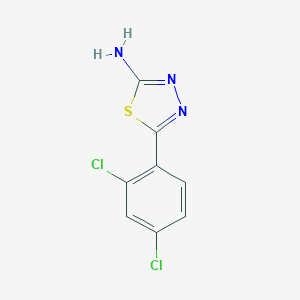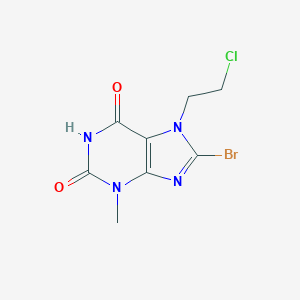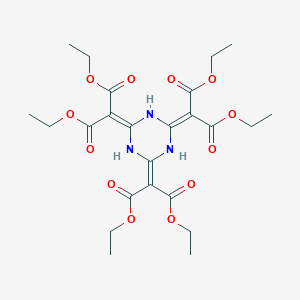
2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl ester, also known as hexaethylhexaazatriphenylenehexacarboxylate (HAT), is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. HAT is a polycyclic aromatic compound that contains six carboxylic acid groups and six ethyl ester groups. It is a yellowish powder that is soluble in organic solvents and has a melting point of 230-235°C.
Mecanismo De Acción
The mechanism of action of HAT is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. HAT has been shown to interact with DNA and disrupt the cell cycle, leading to cell death. In addition, HAT has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
HAT has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. HAT has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HAT has several advantages for use in lab experiments, including its stability, solubility in organic solvents, and ability to form stable complexes with metal ions. However, HAT also has some limitations, such as its low water solubility, which may limit its use in aqueous environments.
Direcciones Futuras
There are several future directions for research on HAT, including the development of novel materials and nanomaterials based on HAT, the investigation of its potential as an anticancer agent and drug delivery system, and the exploration of its antioxidant properties for the treatment of oxidative stress-related diseases. In addition, further studies are needed to fully understand the mechanism of action of HAT and its potential applications in various fields.
Métodos De Síntesis
HAT can be synthesized using various methods, including the reaction of 2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl esteraazatriphenylene with malonic acid in the presence of a catalyst. The reaction produces HAT as a yellowish powder that can be purified using recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
HAT has been extensively studied for its potential applications in various fields, including materials science, nanotechnology, and biomedicine. In materials science, HAT has been used as a building block for the synthesis of novel organic materials with unique optical and electronic properties. In nanotechnology, HAT has been used as a template for the synthesis of nanomaterials, such as metal nanoparticles and carbon nanotubes. In biomedicine, HAT has been investigated for its potential as an anticancer agent and as a drug delivery system.
Propiedades
Número CAS |
39945-18-1 |
|---|---|
Nombre del producto |
2,4,6(1H,3H,5H)-s-Triazine-delta(sup 2,alpha),delta(sup 4,alpha'),delta(sup 6,alpha'')-trimalonic acid, hexaethyl ester |
Fórmula molecular |
C24H33N3O12 |
Peso molecular |
555.5 g/mol |
Nombre IUPAC |
diethyl 2-[4,6-bis(1,3-diethoxy-1,3-dioxopropan-2-ylidene)-1,3,5-triazinan-2-ylidene]propanedioate |
InChI |
InChI=1S/C24H33N3O12/c1-7-34-19(28)13(20(29)35-8-2)16-25-17(14(21(30)36-9-3)22(31)37-10-4)27-18(26-16)15(23(32)38-11-5)24(33)39-12-6/h25-27H,7-12H2,1-6H3 |
Clave InChI |
CXLPQHRVFUIUIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C1NC(=C(C(=O)OCC)C(=O)OCC)NC(=C(C(=O)OCC)C(=O)OCC)N1)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(=C1NC(=C(C(=O)OCC)C(=O)OCC)NC(=C(C(=O)OCC)C(=O)OCC)N1)C(=O)OCC |
Otros números CAS |
39945-18-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



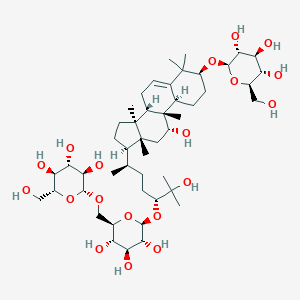
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187160.png)
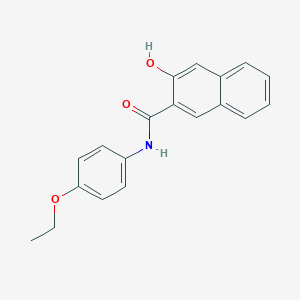
![3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B187165.png)
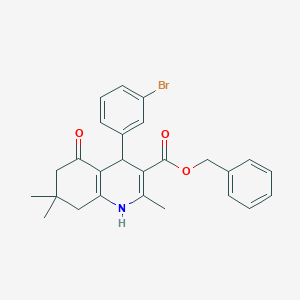
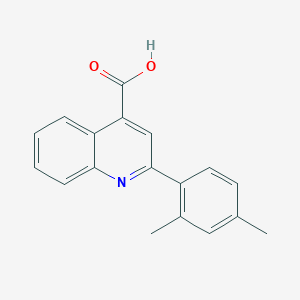
![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)
